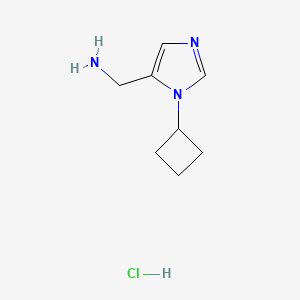

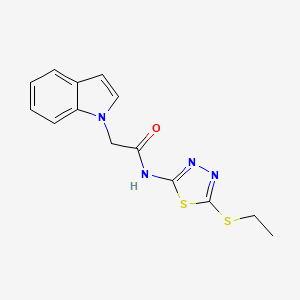

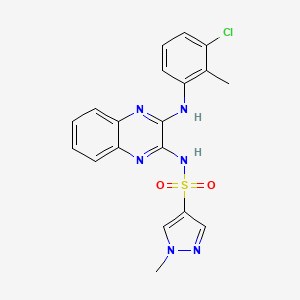

![molecular formula C18H19N5OS B2774799 N-(3-(6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-3-yl)phenyl)-4-propyl-1,2,3-thiadiazole-5-carboxamide CAS No. 1421482-10-1](/img/structure/B2774799.png)

N-(3-(6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-3-yl)phenyl)-4-propyl-1,2,3-thiadiazole-5-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound is a derivative of 6,7-dihydro-5H-pyrrolo[1,2-a]imidazole . The 6,7-dihydro-5H-pyrrolo[1,2-a]imidazole structure is a fused ring system that provides protection of the -C atom (attached to the non-bridging N atom of the imidazole ring), which provides stability .

Synthesis Analysis

While specific synthesis methods for this compound are not available, nitration of 6-substituted 2-chloro-6,7-dihydro-5H-pyrrolo[1,2-a]imidazoles has been used to synthesize the corresponding 3-nitro derivatives .Molecular Structure Analysis

The crystal structure of 6,7-dihydro-5H-pyrrolo[1,2-a]imidazole, a component of the compound, has monoclinic (P21/n) symmetry . The molecule adopts an envelope conformation of the pyrrolidine ring, which might help for the relief torsion tension .Scientific Research Applications

Enhancing Cellular Uptake and Biological Activity

Research indicates that modifications to pyrrole–imidazole (Py–Im) hairpin polyamides, which are known for their DNA binding capabilities, can significantly enhance cellular uptake and biological activity. For instance, the introduction of an aryl group at the hairpin turn has shown to potentiate the biological effects of these compounds, leading to increased nuclear uptake and suggesting a pathway to improve their application as molecular probes or therapeutic agents (Meier et al., 2012).

Synthesis of Condensed Tricyclic Nitrogenous Structures

Another study focused on the synthesis of N-alkyl(aryl)-3-amino-5H,6H,7H-pyrrolo[1,2-a]imidazole-2-carboxamides, aiming to develop substituted 3H,4H,6H,7H,8H-pyrrolo[2,1-h]purin-4-ones and their derivatives. These compounds have potential applications in medicinal chemistry due to their unique structural and functional properties (Chumachenko et al., 2013).

DNA Sequence Selective Recognition

Pyrrole and imidazole containing polyamides have been extensively studied for their ability to bind specifically to DNA sequences, thereby controlling gene expression. These compounds are considered for their potential as medicinal agents, especially in cancer treatment, due to their specificity in targeting certain DNA sequences (Chavda et al., 2010).

Modulating Gene Expression

Further research has elucidated the mechanism by which Py-Im polyamides bind to nucleosomal DNA, impacting gene regulation. These findings underscore the therapeutic potential of Py-Im polyamides in modulating gene expression, particularly in the context of cancer treatment (Gottesfeld et al., 2002).

Development of Antisecretory and Cytoprotective Agents

In the quest for new antiulcer agents, imidazo[1,2-a]pyridines with substitutions at the 3-position have been synthesized. Although lacking significant antisecretory activity, several compounds displayed notable cytoprotective properties, highlighting their potential in treating ulcers (Starrett et al., 1989).

Targeting DNA for Therapeutic Applications

Research into Py-Im polyamides continues to explore their utility in targeting specific DNA sequences for therapeutic applications. The design, synthesis, and evaluation of these compounds are geared towards developing effective strategies for gene control and disease treatment, demonstrating the versatility and potential of these molecules in biomedical research (Kawamoto et al., 2018).

Mechanism of Action

Target of Action

Compounds with similar structures, such as pyrrolopyrazine derivatives, have been known to exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory activities .

Mode of Action

A related compound, a 6,7-dihydro-5h-pyrrolo[1,2-b][1,2,4]triazole derivative, has been reported as a potent necroptosis inhibitor, exhibiting potent inhibitory activity against receptor-interacting protein kinase 1 (ripk1) .

Biochemical Pathways

Given the broad range of biological activities exhibited by similar compounds, it can be inferred that multiple biochemical pathways could be affected .

Pharmacokinetics

The compound’s structure suggests that it may have good bioavailability due to the presence of nitrogen-containing heterocyclic compounds, which have played a key role in drug production .

Result of Action

Related compounds have shown a wide range of biological activities, suggesting that this compound could potentially have diverse molecular and cellular effects .

properties

IUPAC Name |

N-[3-(6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-3-yl)phenyl]-4-propylthiadiazole-5-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19N5OS/c1-2-5-14-17(25-22-21-14)18(24)20-13-7-3-6-12(10-13)15-11-19-16-8-4-9-23(15)16/h3,6-7,10-11H,2,4-5,8-9H2,1H3,(H,20,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SCMYSOPSSSYKKF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=C(SN=N1)C(=O)NC2=CC=CC(=C2)C3=CN=C4N3CCC4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19N5OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

353.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

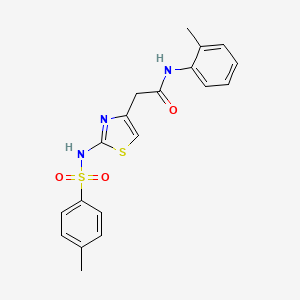

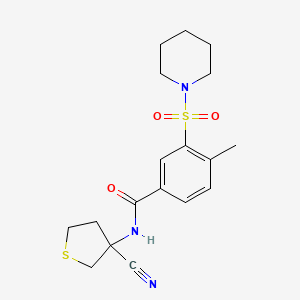

![4-(1,3-benzodioxol-5-yl)-2-[(E)-2-(3-chlorophenyl)ethenyl]-5-oxo-5H-indeno[1,2-b]pyridine-3-carbonitrile](/img/structure/B2774717.png)

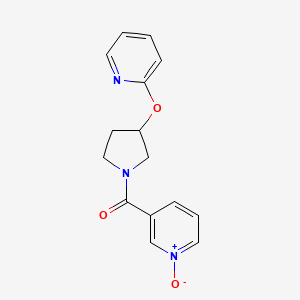

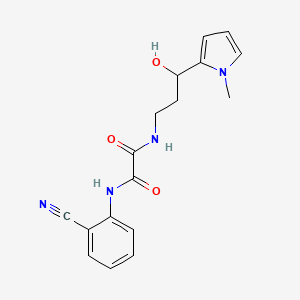

![N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]-3-methanesulfonyl-2-oxoimidazolidine-1-carboxamide](/img/structure/B2774727.png)

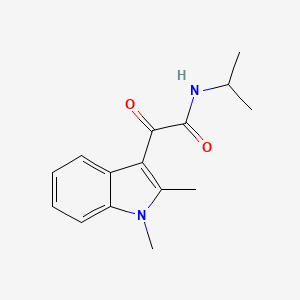

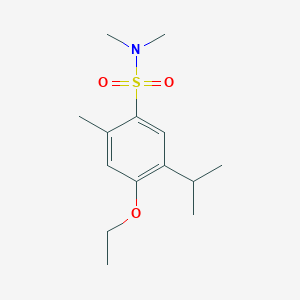

![3-amino-2-methyl-5-(5-methylfuran-2-yl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2774730.png)

![(2S)-2-{[(tert-butoxy)carbonyl]amino}-3-(propan-2-yloxy)propanoic acid](/img/structure/B2774737.png)